(E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-5-2-1-4-14(16)7-8-18(25)24-11-9-15(10-12-24)19-22-23-20(27-19)17-6-3-13-26-17/h1-8,13,15H,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAQPDUTNGHMTB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a thiadiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Structural Overview
The compound can be represented by the following structural formula:
Key Functional Groups:
- Thiadiazole : Known for its diverse biological activities.
- Furan : Often associated with antioxidant properties.
- Chlorophenyl : May enhance antimicrobial activity through electron-withdrawing effects.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, the derivative of thiadiazole in our compound has shown promising results against various cancer cell lines, including HepG2 and MCF-7.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HepG2 | 10.28 |
| Other Thiadiazole Derivatives | MCF-7 | 5.36 |
The presence of electron-withdrawing groups like chlorine at the para position has been shown to enhance the anticancer activity significantly by increasing lipophilicity and improving cellular uptake .
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial activity compared to standard antibiotics.
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
The presence of the chlorophenyl group is believed to contribute to its enhanced antimicrobial activity .
Antioxidant Activity
Antioxidant assays revealed that this compound possesses notable free radical scavenging abilities. The furan ring is particularly effective in this regard.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 20.5 |
| ABTS Scavenging | 18.3 |
These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases .
Case Studies
A series of studies have focused on similar compounds with structural analogs to assess their biological activity. For example, a study on 5-substituted thiadiazoles demonstrated a correlation between structural modifications and increased anticancer potency . The modifications included varying the substituents on the thiadiazole ring and altering the piperidine structure.
Comparison with Similar Compounds
a) Thiadiazole-Piperidine Derivatives
(E)-1-(3-(5-(2-Fluorophenyl)-1,3,4-Thiadiazol-2-yl)Piperidin-1-yl)-3-(Furan-2-yl)Prop-2-en-1-one ()
- Key Differences : Substitution of the 2-chlorophenyl group with a 2-fluorophenyl moiety.
- Implications : Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to chlorine, though chlorine’s larger size could improve hydrophobic interactions in binding pockets .
1-(4-(5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)Piperidin-1-yl)-2-Methylpropan-1-one () Key Differences: Replacement of the enone system with a methylpropanone group and substitution of chlorine with a methoxy group. Implications: Methoxy groups enhance solubility via polar interactions but may reduce membrane permeability compared to halogens .
b) Enone-Based Analogues
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Prop-2-en-1-one () Key Differences: Incorporation of a pyrazole ring and dichlorophenyl group instead of thiadiazole-piperidine and 2-chlorophenyl. Implications: Pyrazole rings are known for metal-chelating properties, which could confer distinct reactivity or binding modes compared to thiadiazoles .
(E)-3-[4-(1H-Imidazol-1-yl)Phenyl]-1-(3-Chloro-4-Fluorophenyl)Prop-2-en-1-one ()
- Key Differences : Replacement of the thiadiazole-piperidine unit with an imidazole-phenyl system and addition of a 4-fluoro substituent.
- Implications : Imidazole’s basicity may alter protonation states under physiological conditions, affecting solubility and target engagement .
Structural and Electronic Features
Computational and Experimental Insights
- Structural Similarity vs. For example, the target compound’s thiadiazole-piperidine scaffold differs from the imidazole-phenyl system in , which could lead to divergent interactions despite shared enone motifs .
- Crystallography and Refinement : SHELXL () is widely used for small-molecule refinement, suggesting that structural data for these compounds (if available) would adhere to high-resolution standards, aiding in SAR studies .
Q & A
Q. What are the optimal synthetic routes for preparing (E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one?
The compound can be synthesized via a multi-step approach:
- Step 1 : Synthesize the 1,3,4-thiadiazol-2-yl-piperidine core through cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions .
- Step 2 : Introduce the furan-2-yl group via nucleophilic substitution or cross-coupling reactions, as demonstrated in analogous thiadiazole-piperidine systems .
- Step 3 : Form the enone (prop-2-en-1-one) via Claisen-Schmidt condensation between a ketone (e.g., 2-chloroacetophenone) and an aldehyde-functionalized piperidine-thiadiazole intermediate. Reaction conditions (e.g., NaOH/EtOH or Knoevenagel catalysis) must be optimized to ensure stereoselectivity for the E-isomer .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- X-ray crystallography : Essential for confirming stereochemistry and intermolecular interactions (e.g., C–H⋯π stacking in the thiadiazole ring). Data collection at 295 K with a synchrotron source improves resolution for bulky substituents like the piperidine-thiadiazole moiety .
- NMR : ¹H and ¹³C NMR can identify key protons (e.g., enone α,β-unsaturated carbonyl at δ ~7.5–8.5 ppm) and verify regiochemistry in the thiadiazole ring .
- FT-IR : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and C–S vibrations in the thiadiazole (~650 cm⁻¹) .
Q. How to design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays, as thiadiazole-piperidine hybrids show biofilm disruption .
- Anticancer potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, given the enone moiety’s pro-apoptotic properties .
- Enzyme inhibition : Evaluate COX-2 or kinase inhibition due to the compound’s resemblance to known anti-inflammatory scaffolds .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across similar compounds?
- Case study : If analog A (with a 4-methoxyphenyl group) shows stronger antimicrobial activity than analog B (2-chlorophenyl), perform comparative molecular docking to identify steric/electronic effects on target binding (e.g., E. coli DNA gyrase) .
- Statistical analysis : Use multivariate regression to correlate substituent electronegativity (Hammett constants) with bioactivity trends .
Q. What computational strategies predict the compound’s reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study enone conjugation effects and charge distribution on the thiadiazole ring. HOMO-LUMO gaps (~4–5 eV) indicate potential nucleophilic attack sites .
- Molecular dynamics (MD) : Simulate solvation in DMSO/water to assess aggregation tendencies, critical for bioavailability .
Q. How to address challenges in crystallizing this compound for X-ray analysis?
- Co-crystallization : Use small-molecule additives (e.g., diethyl ether) to disrupt piperidine-thiadiazole π-stacking, improving crystal quality .
- Temperature gradients : Slow cooling (0.5°C/hr) from saturated ethanol solutions enhances lattice formation .
Q. What mechanistic insights explain the compound’s potential enzyme inhibition?
- Docking studies : The thiadiazole sulfur atoms may coordinate with metal ions (e.g., Mg²⁺ in kinase ATP-binding pockets), while the enone moiety forms covalent bonds with cysteine residues .
- Kinetic assays : Monitor time-dependent inhibition via stopped-flow spectroscopy to distinguish reversible vs. irreversible binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
